2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65676-05-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h2,8H,1,3-6H2 |
InChI Key |
UWKOCPDDTXCKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1CCO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 3,6 Dihydro 2h Pyran 4 Yl Ethan 1 Ol
Reactivity of the 3,6-Dihydro-2H-pyran Ring System
The 3,6-dihydro-2H-pyran ring contains a symmetrically substituted, isolated carbon-carbon double bond and an allylic ether linkage. Its reactivity is characteristic of these functionalities.
Reactions at the Carbon-Carbon Double Bond (e.g., Hydrogenation, Halogenation, Hydroboration, Epoxidation)
The double bond in the dihydropyran ring readily undergoes addition reactions typical of alkenes.
Hydrogenation: Catalytic hydrogenation of the double bond leads to the saturated tetrahydropyran (B127337) derivative, 2-(Tetrahydropyran-4-yl)ethan-1-ol. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere.
Halogenation: The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond proceeds via a halonium ion intermediate to yield the corresponding 4,5-dihalo-tetrahydropyran derivative. sigmaaldrich.com The stereochemistry of the addition is typically anti.
Hydroboration-Oxidation: The hydroboration of the dihydropyran ring followed by oxidation provides a method for the anti-Markovnikov hydration of the double bond. wikipedia.org Treatment with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with alkaline hydrogen peroxide (H₂O₂, NaOH) yields the corresponding diol, 4-hydroxy-tetrahydropyran-3-yl)ethan-1-ol. acs.orgwikipedia.org The reaction is stereospecific, with the hydrogen and boron adding to the same face of the double bond (syn-addition). wikipedia.orgwikipedia.org
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a bicyclic ether-epoxide, which can serve as an intermediate for further transformations, including ring-opening with various nucleophiles to introduce vicinal functional groups.
Table 1: Reactions at the Carbon-Carbon Double Bond
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2-(Tetrahydropyran-4-yl)ethan-1-ol |
| Halogenation | Br₂ in CCl₄ | 2-(4,5-Dibromotetrahydropyran-4-yl)ethan-1-ol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(3,4-Dihydroxytetrahydropyran-4-yl)ethan-1-ol |
| Epoxidation | m-CPBA | 2-(7-Oxa-bicyclo[4.1.0]heptan-3-yl)ethan-1-ol |
Reactions Involving the Cyclic Ether Linkage (e.g., Ring Opening, Rearrangements)
The cyclic ether linkage in the dihydropyran ring is generally stable but can be cleaved under specific conditions, particularly with acid catalysis.
Ring Opening: Acid-catalyzed ring-opening reactions can occur in the presence of strong nucleophiles. For instance, treatment with hydrohalic acids (HBr, HI) can lead to the cleavage of the C-O bond, resulting in a halo-substituted diol after subsequent reaction with the double bond. More complex ring-opening reactions have been developed for substituted dihydropyrans, often catalyzed by Lewis acids or transition metals, leading to products containing 1,3-dicarbonyl moieties or other useful functional groups. acs.orgacs.orgrsc.org The specific compound, being an allylic ether, can also undergo reductive C-O bond cleavage. Catalytic amounts of B(C₆F₅)₃ in the presence of an alkylsilane can preferentially reduce the allylic ether position. researchgate.net
Rearrangements: While simple 3,6-dihydro-2H-pyran systems are not prone to major skeletal rearrangements under typical conditions, related pyran systems can undergo transformations. For example, 2H-pyran-2-ones are known to undergo ring-opening and rearrangement upon nucleophilic attack. clockss.org Rearrangements in the specific molecule of interest would likely require more forcing conditions or specialized catalysts that activate the ether linkage.
Table 2: Reactions of the Cyclic Ether Linkage
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Reductive Ring Cleavage | B(C₆F₅)₃, Alkylsilane | Unsaturated diol |
| Acid-Catalyzed Ring Opening | Conc. HBr | Bromo-substituted alcohol |
Behavior as a Vinyl Ether Derivative in Organic Transformations
It is crucial to distinguish the specified compound, 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-ol, from its isomer, 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol. The 3,6-dihydro isomer possesses an isolated double bond and is classified as an allylic ether. In contrast, the 3,4-dihydro isomer is a vinyl ether. sigmaaldrich.com Vinyl ethers exhibit unique reactivity due to the conjugation between the oxygen lone pairs and the π-system of the double bond, making the double bond highly electron-rich and susceptible to electrophilic attack. stackexchange.com
The 3,4-dihydro-2H-pyran (DHP) moiety is widely used in organic synthesis as a protecting group for alcohols. wikipedia.org The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether. sigmaaldrich.comwikipedia.org These THP ethers are stable to a wide range of conditions, including strong bases, organometallic reagents, and hydrides, but are easily cleaved by dilute aqueous acid to regenerate the alcohol. sigmaaldrich.commasterorganicchemistry.com
While the specified 3,6-dihydro isomer does not react as a vinyl ether, its structural similarity and the common conflation of dihydropyran isomers in broader discussions warrant this clarification. The reactivity of this compound is primarily that of an alkene and an allylic ether.
Transformations of the Ethan-1-ol Functional Group
The primary hydroxyl group on the side chain is a key site for chemical modification, allowing for a variety of derivatization, oxidation, and reduction reactions.
Derivatization of the Primary Hydroxyl Group (e.g., Esterification, Etherification, Acetal Formation, Protection Strategies)
The primary alcohol can be readily converted into other functional groups.
Esterification: Reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides yields the corresponding esters. These reactions are typically catalyzed by acids or bases (e.g., pyridine (B92270), DMAP).
Etherification: Conversion to an ether can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Acetal Formation: In the presence of an acid catalyst, the alcohol can react with aldehydes or ketones to form acetals. This reaction is often used as a protection strategy for diols, but can also be applied to a single hydroxyl group. highfine.com
Protection Strategies: Besides conversion to esters or ethers, the hydroxyl group can be protected using various other reagents to prevent its interference in subsequent synthetic steps. bham.ac.uk Common protecting groups for primary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, which are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. organic-synthesis.com These groups are stable under many reaction conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). organic-synthesis.com
Table 3: Derivatization of the Primary Hydroxyl Group
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | Ester |
| Etherification (Williamson) | 1. NaH 2. CH₃I | Ether |
| Silyl Ether Protection | TBDMS-Cl, Imidazole | Silyl Ether |
| Acetal Formation | Acetone, H⁺ | Acetal (with a diol) |
Oxidation and Reduction Reactions of the Alcohol Functionality
The oxidation state of the carbon bearing the hydroxyl group can be altered through oxidation or, following derivatization, reduction.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a non-aqueous solvent like dichloromethane. The reaction can be further extended to form a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ with acid), or through a two-step process involving initial oxidation to the aldehyde followed by further oxidation. A one-pot transformation of primary alcohols into other functionalities like isoxazoles and pyrazoles has also been reported, proceeding through oxidation and subsequent cycloaddition steps. organic-chemistry.org
Reduction: The alcohol functional group itself is at a reduced state and cannot be further reduced without cleavage of the C-O bond. However, if the alcohol is first oxidized to an aldehyde or carboxylic acid, these functionalities can be reduced back to the primary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is effective for reducing aldehydes, while the more powerful lithium aluminum hydride (LiAlH₄) is required to reduce carboxylic acids and esters back to the alcohol. harvard.edu Furthermore, the entire molecule can be subjected to reducing conditions that affect other functional groups, such as the catalytic hydrogenation of the double bond mentioned previously.
Table 4: Oxidation of the Alcohol Functionality
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Oxidation to Aldehyde | PCC or DMP | Aldehyde |
| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group
The hydroxyl group of alcohols is a poor leaving group (OH-), but protonation can convert it into a good leaving group (H₂O), facilitating nucleophilic substitution. Primary and secondary alcohols, like this compound, can be converted to alkyl halides through reactions with hydrogen halides (HX). The reactivity order for hydrogen halides is HI > HBr > HCl, and for alcohols, it is 3° > 2° > 1°. libretexts.org
For primary and secondary alcohols, the reaction with HX typically follows an Sₙ2 mechanism. The process involves protonation of the alcohol's hydroxyl group to form an oxonium ion. Subsequently, the halide ion acts as a nucleophile, attacking the carbon atom bonded to the oxonium group and displacing a water molecule. libretexts.org
Another method for nucleophilic substitution involves converting the alcohol into a tosylate or mesylate. These are excellent leaving groups due to resonance stabilization. This conversion is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. A key advantage of this method is that the C-O bond of the alcohol is not broken during the formation of the tosylate or mesylate, meaning the reaction proceeds with retention of configuration at the electrophilic carbon. The resulting tosylate or mesylate is then susceptible to substitution by a wide range of nucleophiles. libretexts.org
Additionally, primary and secondary alcohols can be converted to alkyl chlorides and bromides by reacting them with a mixture of a sodium halide and sulfuric acid. libretexts.org Phosphorus(V) chloride (PCl₅) can also be used for chlorination in a vigorous reaction at room temperature. savemyexams.com For bromination, a mixture of potassium bromide and concentrated sulfuric acid is warmed with the alcohol. savemyexams.com Iodination can be achieved by heating the alcohol with a mixture of red phosphorus and iodine under reflux. savemyexams.com
Cascade and Domino Reactions Incorporating Dihydropyran Scaffolds
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to complex molecular architectures from simple starting materials. 20.210.105researchgate.net These reactions are highly efficient in terms of atom economy, time, and resources. 20.210.105 Dihydropyran scaffolds, due to their presence in numerous natural products and bioactive molecules, are often key targets in such synthetic sequences. researchgate.netresearchgate.net
Various catalytic systems have been developed to initiate and control cascade reactions leading to dihydropyran derivatives. Organocatalysis, for example, has been successfully employed in the enantioselective synthesis of highly functionalized dihydropyrans through domino Michael/enolization/acetalization reactions. researchgate.net Gold(I) catalysts have also proven effective in triggering domino reactions for the synthesis of furopyrans. nih.gov
A notable example is the ring-closing metathesis (RCM)/cross-metathesis (CM) domino reaction, which has been applied to esters and unsymmetrical ethers to produce dihydropyran derivatives with high yield and stereoselectivity. bohrium.com Another approach involves a tandem Claisen rearrangement/oxa-Michael addition sequence, providing an atom-economical route to a range of valuable dihydropyrans. bohrium.com
The versatility of the dihydropyran ring allows it to participate in various cascade sequences. For instance, an oxa-Michael/Michael cascade reaction has been developed using a pyranone derivative to access the hexahydro-4H-furo[2,3-b]pyran framework. researchgate.net Furthermore, electrosynthesis has emerged as a "green" methodology for inducing cascade reactions, such as the Knoevenagel condensation of aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net
The following table summarizes selected examples of cascade and domino reactions that lead to the formation of dihydropyran-containing structures.
| Reaction Type | Catalyst/Reagents | Key Intermediates/Steps | Resulting Scaffold |
| Domino Michael/Enolization/Acetalization | Diphenylprolinol silyl ether (organocatalyst) | Michael addition, enolization, acetalization | 3,4-trans-Dihydropyrans |
| Gold(I)-Catalyzed Domino Reaction | Gold(I) complex | In situ generation of diene and dienophile | Furopyrans |
| RCM/CM Domino Reaction | Grubbs' catalyst | Ring-closing metathesis, cross-metathesis | Dihydropyran derivatives |
| Tandem Claisen Rearrangement/Oxa-Michael Addition | Cinchona squaramide (organocatalyst) | Claisen rearrangement, oxa-Michael addition | Dihydropyrans |
| Electrocatalytic Cascade Reaction | Alkali metal halides (in alcoholic media) | Electrochemically induced Knoevenagel condensation, rearrangement | 3-Acetoacetylcoumarins |
Detailed Mechanistic Investigations (e.g., Transition State Analysis, Kinetic Studies)
Detailed mechanistic investigations, often employing a combination of experimental studies and computational methods like Density Functional Theory (DFT), provide crucial insights into the reactivity of dihydropyran systems. organic-chemistry.orgchemrxiv.org Such studies help in understanding reaction pathways, identifying key intermediates and transition states, and explaining observed stereoselectivities. mdpi.com
For instance, the mechanism of hydride transfer reactions involving 1,4-dihydropyridines, which are structurally related to dihydropyrans, has been a subject of intense study. While direct hydride transfer is a commonly accepted mechanism, an Alder-Ene-like pathway has been proposed as a plausible alternative. chemrxiv.org High-level ab initio and DFT computations have been used to characterize the mechanism, evaluate the effect of solvent polarity, and analyze the stereochemical outcomes of these reactions. chemrxiv.org These studies have revealed that such reactions can proceed through highly asynchronous, nearly stepwise pathways with transition states exhibiting significant aromatic features. chemrxiv.org
In the context of dihydropyran ring-opening reactions, molecular orbital calculations have been employed to elucidate the reaction pathways. For example, the reaction of fluorine-containing 3,4-dihydro-2H-pyrans with amines and thiols has been studied using DFT calculations to clarify the mechanism. clockss.org These studies have involved estimating the transition state structures for the electrocyclic ring-opening. clockss.org Similarly, the regioselective opening of the E-ring in spirostan (B1235563) sapogenins to yield dihydropyran derivatives has been analyzed via DFT computations, which supported the formation of an oxacarbenium intermediate. nih.gov
Kinetic studies also play a vital role in understanding reaction mechanisms. The kinetics of the reaction of 3,6-dihydro-2H-pyran with hydroxyl radicals have been investigated, with the potential energy surface determined at different levels of theory. nsmsi.ir Transition state theory was used to calculate the rate constants over a range of temperatures. nsmsi.ir Such studies can reveal whether factors like tunneling effects are significant in the reaction. nsmsi.ir
The silyl-Prins cyclization to form dihydropyrans has also been the subject of computational study. DFT calculations have been used to analyze the reaction profile of the 6-endo silyl-Prins cyclization, showing a low energy barrier for the transition state. mdpi.com These computational insights are consistent with experimental observations regarding the reversibility of the reaction and its potential to follow competitive pathways. mdpi.com
Below is a table summarizing key findings from mechanistic investigations of reactions involving dihydropyran and related structures.
| Reaction Studied | Method of Investigation | Key Mechanistic Findings |
| Hydride transfer from 1,4-dihydropyridines | Ab initio and DFT computations | Highly asynchronous, nearly stepwise mechanism; transition states with aromatic features. chemrxiv.org |
| Ring-opening of fluoro-dihydropyrans | DFT calculations | Elucidation of probable pathways and transition state structures for electrocyclic ring-opening. clockss.org |
| Spirostan E-ring opening to dihydropyrans | DFT computations | Support for the formation of an oxacarbenium intermediate. nih.gov |
| Reaction of 3,6-dihydro-2H-pyran with OH radical | Ab initio and DFT methods, Transition State Theory | Determination of potential energy surface, calculation of rate constants, and assessment of tunneling effects. nsmsi.ir |
| Silyl-Prins cyclization to dihydropyrans | DFT calculations | Low energy profile for the transition state, consistent with experimental reversibility. mdpi.com |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide critical information about the electronic environment, neighboring protons, and the number of protons, respectively. The expected ¹H NMR signals for this compound are detailed in the table below. The spectrum would feature a characteristic signal for the vinyl proton on the dihydropyran ring, along with signals for the methylene (B1212753) groups in the ring and the ethyl alcohol side chain. The hydroxyl proton's chemical shift can be variable and its signal may appear broad.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted for CDCl₃ solvent at 400 MHz.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H5 | ~5.40 | Broad Singlet (br s) | 1H | Vinyl Proton |
| H2 | ~4.05 | Triplet (t) | 2H | Methylene (O-CH₂) in ring |
| H8 | ~3.70 | Triplet (t) | 2H | Methylene (CH₂-OH) |
| H6 | ~3.65 | Triplet (t) | 2H | Methylene (C=C-CH₂-O) in ring |
| H3 | ~2.15 | Triplet of triplets (tt) | 2H | Allylic Methylene in ring |
| H7 | ~2.10 | Triplet (t) | 2H | Allylic Methylene in side chain |
| -OH | Variable (~1.5-3.0) | Singlet (s) | 1H | Hydroxyl Proton |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal. The spectrum for this compound is expected to show seven distinct resonances, corresponding to its seven carbon atoms. The chemical shifts are indicative of the carbon's hybridization and bonding environment, with the sp² carbons of the double bond appearing downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent at 100 MHz.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C4 | ~132.0 | Quaternary Vinyl Carbon |
| C5 | ~122.0 | Tertiary Vinyl Carbon |
| C2 | ~67.0 | Methylene (O-CH₂) in ring |
| C6 | ~65.0 | Methylene (C=C-CH₂-O) in ring |
| C8 | ~61.0 | Methylene (CH₂-OH) |
| C7 | ~35.0 | Allylic Methylene in side chain |
| C3 | ~28.0 | Allylic Methylene in ring |
To confirm the assignments made from 1D NMR and to fully elucidate the structure, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show correlations between H8 and H7, H7 and the vinyl H5 (long-range), H3 and H2, and H3 and the vinyl H5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., C8 to H8, C7 to H7, C2 to H2, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying connectivity across quaternary carbons. For instance, correlations would be expected from the H7 protons to the quaternary C4 and the vinyl C5, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for stereochemical analysis. For cyclic systems, NOESY can help determine the relative orientation of substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), the ether linkage (C-O-C), and various carbon-hydrogen bonds (C-H). The IR spectrum would be dominated by a strong, broad absorption for the hydrogen-bonded O-H stretch of the alcohol.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad | Weak |
| C-H stretch (sp²) | 3100 - 3000 | Medium | Strong |
| C-H stretch (sp³) | 3000 - 2850 | Strong | Strong |
| C=C stretch (alkene) | 1680 - 1640 | Medium-Weak | Strong |
| C-O stretch (alcohol) | 1260 - 1050 | Strong | Medium-Weak |
| C-O stretch (ether) | 1150 - 1085 | Strong | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₂O₂), the monoisotopic mass is 128.0837 g/mol . In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.
The fragmentation of this molecule would likely proceed through several key pathways:
Loss of a water molecule (H₂O) from the alcohol side chain.
Alpha-cleavage next to the oxygen of the alcohol.
Cleavage of the ethyl alcohol side chain.
Retro-Diels-Alder reaction of the dihydropyran ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Ion Structure / Loss | Notes |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 110 | [M - H₂O]⁺˙ | Loss of water |
| 97 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 84 | [C₅H₈O]⁺˙ | Fragment from retro-Diels-Alder reaction |
| 83 | [M - CH₂CH₂OH]⁺ | Loss of the ethanol (B145695) side chain |
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., GC-MS, LC-MS, HPLC)
Chromatographic methods are essential for separating the target compound from reaction mixtures or natural extracts, assessing its purity, and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. mdpi.com The compound is vaporized and separated on a capillary column (e.g., a DB-5MS or HP-5MS) based on its boiling point and polarity. The separated compound then enters the mass spectrometer, providing both a retention time for identification and a mass spectrum for structural confirmation. For less volatile or polar analytes, derivatization (e.g., silylation of the hydroxyl group) can improve chromatographic behavior. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and quantification. For this moderately polar compound, a reverse-phase HPLC method would be appropriate. sielc.com A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a refractive index detector (RID) or, if the compound has a chromophore or is derivatized, a UV-Vis detector. HPLC is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability. rsc.orgwaters.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It is ideal for analyzing complex mixtures and confirming the identity of separated components. An electrospray ionization (ESI) source would typically be used to generate ions from the column eluent before they enter the mass analyzer. This method provides retention time, molecular weight, and fragmentation data, offering a very high degree of confidence in both qualitative and quantitative analyses.
X-ray Crystallography Data for this compound and its Derivatives Not Publicly Available
A thorough review of scientific literature and crystallographic databases reveals a lack of publicly available X-ray crystallography data for the specific chemical compound this compound or its crystalline derivatives. While X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a molecule in its solid state and for establishing its absolute stereochemistry, its application is contingent upon the ability to grow a suitable single crystal of the compound or a derivative.
The successful application of X-ray crystallography involves several critical steps. Initially, the compound of interest, in this case, this compound, must be induced to form a well-ordered, single crystal. This can be a challenging process, as many organic molecules, particularly those with flexible side chains, may resist crystallization, instead forming oils or amorphous solids.
Should the parent compound prove difficult to crystallize, a common strategy is to synthesize a derivative. By reacting the hydroxyl group of this compound with a suitable reagent, a new compound with different intermolecular interactions may be formed, potentially leading to a higher propensity for crystallization. Common derivatives for this purpose include esters (e.g., benzoates, p-nitrobenzoates) or urethanes, which introduce rigid, planar groups that can facilitate packing into a crystal lattice.
Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected. The analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule.
For chiral molecules, X-ray crystallography of a single enantiomer can be used to determine the absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or if a suitable wavelength of X-ray radiation is used.
Despite the power of this technique, the scientific record does not currently contain a report of a successful X-ray crystallographic analysis for this compound or any of its crystalline derivatives. Consequently, no experimental data on its solid-state structure, such as unit cell parameters, space group, or detailed geometric parameters (bond lengths and angles), are available. Similarly, the absolute stereochemistry of this compound has not been determined by this method.
Researchers seeking to definitively establish the solid-state conformation and absolute stereochemistry of this compound would first need to undertake the synthesis and crystallization of the parent compound or a suitable crystalline derivative before a crystallographic analysis could be performed.
Theoretical and Computational Investigations of 2 3,6 Dihydro 2h Pyran 4 Yl Ethan 1 Ol and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of dihydropyran systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently employed to predict molecular properties. chemrxiv.orgresearchgate.net
DFT, particularly using hybrid functionals like B3LYP, is a common choice for studying pyran derivatives due to its balance of computational cost and accuracy. scifiniti.comscifiniti.com These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scifiniti.comscifiniti.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity; a smaller gap generally indicates higher chemical reactivity. nih.gov
For pyranone analogues, DFT calculations have been used to study tautomerism, revealing that 4-hydroxy enol tautomers can be dominant. scifiniti.com The calculations also show that for some derivatives, the pyran ring is essentially flat, with the HOMO and LUMO orbitals located on this ring, indicating its central role in the molecule's electronic transitions and reactivity. scifiniti.comscifiniti.com
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide a quantitative framework for predicting chemical behavior. researchgate.net These descriptors help in understanding ionization potential, electron affinity, and sites favorable for electrophilic and nucleophilic attack. researchgate.net For instance, Molecular Electrostatic Potential (MEP) maps, generated through DFT, can identify active sites within a molecule, which is crucial for predicting how it will interact with other chemical species. nih.gov
| Computational Method | Basis Set | Investigated Properties | Key Findings for Analogues |
| DFT (B3LYP) | 6-311G** | Tautomerism, Molecular Geometry, Vibrational Spectra, Reactivity Descriptors | The 4-hydroxy enol tautomer is the most stable; the pyran ring is planar. scifiniti.comscifiniti.com |
| Ab Initio (HF) | 6-311+G(d,p) | Geometry, Vibrational Wavenumbers | Provides good agreement with experimental spectroscopic data for pyran derivatives. researchgate.net |
| DFT (PBE0) | 6-311+G(d,p) | Thermal Decomposition Energetics | Methyl substituents can decrease the activation free energy for decomposition. mdpi.com |
| DFT | - | Electronic Properties (HOMO-LUMO), Reactivity | A smaller HOMO-LUMO energy gap correlates with higher chemical reactivity. nih.gov |
Conformational Analysis and Molecular Dynamics (MD) Simulations for Dynamic Behavior and Preferred Geometries
The flexible six-membered dihydropyran ring can adopt several conformations, such as chair, boat, and twist forms. Conformational analysis, using both quantum chemical calculations and experimental data, is essential to determine the most stable geometries. For tetrahydropyran (B127337), the parent structure, Ab Initio and DFT calculations have shown the chair conformation to be significantly more stable than twist or boat conformers. acs.orgresearchgate.net The energy difference between the chair and the 2,5-twist conformer is calculated to be around 5.8-6.1 kcal/mol. acs.orgresearchgate.net Studies on halogenated pyran analogues also confirm a strong preference for a standard chair-like conformation (4C1) in both solid-state and solution, even in the presence of significant 1,3-diaxial repulsive forces. beilstein-archives.orgbeilstein-journals.orgresearchgate.net
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time, providing insights into conformational changes and interactions with their environment, such as solvents. mdpi.com MD simulations of pyran analogues in water, for instance, can reveal how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds. mdpi.com Such simulations are crucial for understanding the behavior of these compounds in aqueous biological environments. mdpi.com For other complex pyran-containing systems, MD simulations have been used to examine how ligands bind to proteins and how these interactions affect the stability of the resulting complex. nih.govresearchgate.net
| Investigation Type | Method | System Studied | Key Findings |
| Conformational Analysis | Ab Initio, DFT | Tetrahydropyran | The chair conformation is the most stable, with a significant energy gap to twist and boat forms (~6-7 kcal/mol). acs.orgresearchgate.net |
| Conformational Analysis | DFT, X-ray Crystallography | Halogenated pyran analogues | Molecules adopt a standard 4C1 chair-like conformation. beilstein-archives.orgbeilstein-journals.orgresearchgate.net |
| Molecular Dynamics | MD Simulation | 2H-Pyran-2-one analogues | Used to investigate interactions with water and compatibility with excipients. mdpi.com |
| Molecular Dynamics | MD Simulation | Thieno[3,2-c]pyran analogues | Examined conformational changes upon binding to enzymes and the stability of the protein-drug complex. nih.govresearchgate.net |
Transition State Modeling and Reaction Pathway Prediction through Computational Chemistry
Computational chemistry is invaluable for mapping out reaction mechanisms involving dihydropyran derivatives. By modeling transition states (TS), researchers can calculate activation energies and predict the most likely reaction pathways. chemrxiv.orgresearchgate.net This is particularly useful for understanding the stereoselectivity of reactions.
For example, the Prins cyclization, a key reaction for forming dihydropyran rings, has been studied computationally. mdpi.com DFT calculations on the silyl-Prins cyclization showed a very low energy barrier for the transition state (2.7 kcal/mol), which proceeds through a chair-like conformation to minimize steric repulsion and explain the high stereoselectivity observed experimentally. mdpi.com Similarly, transition state models for glycosidation reactions of dihydropyran intermediates suggest a half-chair-like conformation, which explains the observed trans-stereoselectivity. researchgate.net
Computational studies have also been applied to the thermal decomposition of dihydropyran compounds. These reactions are believed to proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com DFT calculations have shown that substituents on the dihydropyran ring can influence the activation energy of the decomposition process. mdpi.com
| Reaction Type | Computational Method | Key Insights |
| Silyl-Prins Cyclization | DFT (BP86-D3) | The reaction has a low energy barrier (2.7 kcal/mol) and proceeds via a chair-like transition state, explaining the high stereoselectivity. mdpi.com |
| Glycosidation | Ab Initio | A half-chair-like transition state model explains the trans-stereoselectivity of nucleophilic addition. researchgate.net |
| Thermal Decomposition | DFT (PBE0) | The reaction proceeds through a concerted, six-member cyclic transition state; substituents affect the activation energy. mdpi.com |
| Alder-Ene Reaction | Ab Initio, DFT | Characterized the reaction mechanism, explaining stereochemical outcomes and identifying transition states with significant aromatic features. chemrxiv.org |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models establish a statistical correlation between a molecule's chemical structure and its reactivity or other properties. nih.gov These models use molecular descriptors—numerical values that encode structural, physical, or chemical information—to predict the behavior of new or untested compounds. nih.govmdpi.com
While specific QSRR studies on 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-ol are not widely documented, the methodology is broadly applicable to this class of compounds. The development of a QSRR model for dihydropyran analogues would involve several steps:
Data Set Compilation: Assembling a series of dihydropyran derivatives with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants).
Descriptor Calculation: Generating a wide range of molecular descriptors for each compound in the series. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) to build a mathematical model linking the descriptors to the observed reactivity. nih.govmdpi.com
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
Such QSRR models can be powerful tools for rationalizing observed reactivity trends and for the in silico design of new dihydropyran derivatives with desired chemical properties, thereby accelerating the discovery process. researchgate.net
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis Pathways
The dihydropyran motif is a common structural feature in numerous biologically active natural products. Consequently, 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol serves as a key precursor for synthesizing the core structures of these complex molecules. Synthetic chemists utilize the dihydropyran ring as a scaffold that can be further elaborated to achieve the final natural product. rsc.orgchim.itwhiterose.ac.uk
One common strategy involves the transformation of the dihydropyran ring into a tetrahydropyran (B127337) (THP) ring, which is a prevalent feature in many natural products. whiterose.ac.uk The double bond in the dihydropyran ring allows for various chemical modifications, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functional groups and stereocenters. The hydroxyethyl (B10761427) side chain can be used to extend the carbon skeleton or to introduce other functionalities through esterification, etherification, or oxidation. These transformations are often key steps in the total synthesis of complex natural products, such as those with polycyclic ether frameworks. chim.itnih.gov
Building Block for Pharmaceutically Relevant Heterocyclic Scaffolds and Ligands
The dihydropyran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.govresearchgate.netnih.gov As such, this compound is an attractive starting material for the synthesis of novel drug candidates.
Rational Design of Modified Dihydropyran Scaffolds for Medicinal Chemistry
In drug discovery, the rational design of molecules involves systematically modifying a core scaffold to optimize its biological activity and pharmacokinetic properties. The dihydropyran ring of this compound can be strategically modified to explore structure-activity relationships (SAR). nih.govresearchgate.net For instance, substituents can be introduced at various positions on the ring to enhance binding affinity to a target protein. The hydroxyethyl side chain can also be altered to modulate solubility, metabolic stability, and other drug-like properties. researchgate.net Furthermore, dihydropyrans are recognized as bioisosteres for morpholines, which can be advantageous in designing inhibitors for certain enzymes, such as kinases. acs.orgacs.org
Ligand Design and Functionalization for Receptor Interactions
The design of ligands that can selectively bind to specific receptors is a cornerstone of modern pharmacology. nih.govmdpi.com The dihydropyran moiety can be functionalized to create ligands for a range of receptors. For example, derivatives of 1,4-dihydropyridines, which are structurally related to dihydropyrans, have been developed as ligands for P2X and adenosine (B11128) receptors. nih.gov Similarly, the this compound scaffold can be modified to create novel ligands. The hydroxyl group can serve as a handle for attaching pharmacophores or other recognition elements, while the dihydropyran ring can provide the necessary conformational rigidity for effective receptor binding. nih.govnih.gov
Intermediate for Complex Heterocyclic Systems (e.g., Fused Ring Systems, Spiro Compounds)
Beyond its use in synthesizing molecules with a single heterocyclic ring, this compound is also a valuable intermediate for constructing more intricate heterocyclic systems, including fused rings and spiro compounds. beilstein-journals.orgbohrium.comnih.govairo.co.in
The reactivity of the double bond and the hydroxyl group allows for the annulation of additional rings onto the dihydropyran core. For instance, the dihydropyran ring can participate in cycloaddition reactions to form bicyclic or polycyclic systems. nih.gov Additionally, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization reactions to form fused heterocycles. researchgate.net
Spiro compounds, which contain two rings connected by a single common atom, are another class of complex molecules that can be synthesized from dihydropyran precursors. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Multicomponent reactions involving dihydropyridine (B1217469) derivatives have been successfully employed to create spirooxindoles, a class of compounds with significant biological activity. beilstein-journals.org This suggests that this compound could be a suitable starting material for similar transformations, leading to the synthesis of novel spirocyclic systems.
Potential Applications in Material Science Research (e.g., Polymer Precursors, Coatings)
The utility of this compound extends beyond the life sciences into the realm of material science. researchgate.netfrontiersin.orgardascience.com The presence of a polymerizable double bond and a reactive hydroxyl group makes it a promising monomer for the synthesis of functional polymers. orientjchem.orgkoreascience.krsigmaaldrich.commdpi.com
The dihydropyran moiety can undergo polymerization through its vinyl ether double bond. orientjchem.orgsigmaaldrich.com Copolymers of dihydropyran with monomers such as acrylic acid have been synthesized and investigated for their biological activities. koreascience.kr The resulting polymers, which incorporate the dihydropyran ring into their backbone, may exhibit unique physical and chemical properties. The hydroxyl group on the side chain provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties or for the attachment of other molecules, such as dyes or cross-linking agents. mdpi.com These functional polymers could find applications in coatings, adhesives, and other advanced materials. ardascience.comgoogle.com
Emerging Research Directions and Future Perspectives for 2 3,6 Dihydro 2h Pyran 4 Yl Ethan 1 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes (e.g., Organocatalysis, Biocatalysis, Flow Chemistry)
The pursuit of greener and more efficient synthetic methods is a paramount goal in contemporary chemical research. For a molecule such as 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol, the development of novel and sustainable synthetic routes is a key area of investigation.
Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. The enantioselective synthesis of dihydropyran derivatives has been successfully achieved using organocatalysts. For instance, the addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can produce functionalized 3,4-dihydropyrans with high enantioselectivity. acs.org Future research could focus on adapting these methodologies to construct the 3,6-dihydro-2H-pyran core of the target molecule, potentially through a hetero-Diels-Alder reaction or other cycloaddition strategies employing chiral organocatalysts.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and mild reaction conditions. Lipases, for example, have been employed in the multi-component synthesis of 2-amino-4H-pyrans. drugtargetreview.com For the synthesis of this compound, biocatalytic approaches could be envisioned. For instance, a chemoenzymatic strategy could involve an enzyme-mediated resolution of a racemic intermediate to afford an enantiomerically pure precursor. Furthermore, engineered enzymes could potentially catalyze the key ring-forming reactions, offering a highly sustainable and selective route to the desired product.
Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of various heterocyclic compounds has been successfully demonstrated using flow reactors. mdpi.comsigmaaldrich.com A future direction for the synthesis of this compound would be the development of a continuous flow process. This could involve the telescoping of multiple reaction steps, minimizing purification and handling of intermediates. mdpi.com For example, a key cycloaddition reaction followed by in-line reduction could be performed in a continuous flow setup, leading to a more efficient and scalable synthesis.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Organocatalysis | Metal-free, potential for high enantioselectivity, milder reaction conditions. | Catalyst design for specific transformations, catalyst loading and recyclability. |
| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), environmentally benign (water as solvent), mild conditions. | Enzyme discovery and engineering, substrate scope limitations, enzyme stability. |
| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for automation and integration. | Reactor design and optimization, handling of solids, initial setup cost. |
Exploration of New Reactivity Patterns and Selective Transformations
The functional groups present in this compound, a vinyl ether within the dihydropyran ring and a primary alcohol, provide opportunities for a wide range of selective transformations.
The vinyl ether moiety is susceptible to electrophilic attack, which could be exploited for the introduction of new functional groups at the 5-position of the dihydropyran ring. For instance, hydroformylation, hydroboration-oxidation, or epoxidation could lead to a variety of functionalized tetrahydropyran (B127337) derivatives. The primary alcohol offers a handle for esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
Future research will likely focus on the development of catalytic methods for the selective transformation of either the vinyl ether or the primary alcohol in the presence of the other. This would enable the divergent synthesis of a library of derivatives from a common intermediate. For example, the use of protecting group strategies or chemoselective catalysts could allow for the independent manipulation of the two functional groups.
Integration of Advanced Robotics and High-Throughput Experimentation in Discovery
The discovery and optimization of novel synthetic routes and chemical transformations can be significantly accelerated through the use of advanced robotics and high-throughput experimentation (HTE). drugtargetreview.comnih.gov Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions. sigmaaldrich.compurdue.edu
For the synthesis of this compound, an HTE approach could be used to quickly identify optimal conditions for a key ring-closing reaction. A robotic platform could dispense reactants and catalysts into a multi-well plate, which would then be subjected to various temperatures and reaction times. researchgate.netnih.gov The outcomes of these reactions could be rapidly analyzed by techniques such as mass spectrometry or high-performance liquid chromatography. This data-rich approach not only accelerates optimization but can also provide insights into reaction mechanisms.
Rational Design and Predictive Modeling for Targeted Synthesis and Applications
Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and predicting the outcome of chemical transformations. mdpi.comnih.gov
In the context of this compound, computational studies could be employed to:
Predict Reactivity: Model the reactivity of the vinyl ether and primary alcohol functional groups to guide the development of selective transformations.
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of potential synthetic routes to understand the factors that control selectivity and efficiency.
Design Novel Catalysts: Computationally screen potential organocatalysts or metal complexes for their ability to promote desired reactions.
Moreover, predictive modeling, including machine learning and quantitative structure-activity relationship (QSAR) studies, can be used to correlate the structural features of dihydropyran derivatives with their potential biological activities or material properties. acs.orgacs.orgresearchgate.net This can guide the rational design of new derivatives of this compound with targeted applications. For instance, by building a predictive model based on a library of synthesized compounds and their measured properties, it may be possible to identify new structures with enhanced performance, thereby prioritizing synthetic efforts. ucla.edu
Table 2: Application of Computational Tools in the Study of this compound
| Computational Tool | Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions, prediction of spectroscopic properties. | Understanding of reaction pathways, identification of key intermediates and transition states. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, study of interactions with biological macromolecules. | Insight into the 3D structure and flexibility of the molecule, prediction of binding modes. |
| Machine Learning (ML) | Prediction of reaction outcomes, development of QSAR models. | Accelerated optimization of synthetic routes, rational design of derivatives with desired properties. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydroacylation/α-epimerization of 2-(3,6-dihydro-2H-pyran-4-yl)benzaldehyde precursors. A borate additive is critical for achieving high enantiomeric excess (up to 97% ee) in intramolecular coupling reactions . Alternative routes involve base-catalyzed condensation of substituted aldehydes with ketones in ethanol, as demonstrated in dihydropyran synthesis .
- Key Variables : Temperature (reflux vs. room temperature), catalyst type (e.g., borate vs. KOH), and solvent polarity significantly impact yield and stereochemical outcomes.
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology : Use a combination of NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Computational modeling (e.g., DFT/B3LYP) can predict vibrational spectra and electronic properties, aligning with experimental data .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodology : The dihydropyran ring is sensitive to oxidation. Store under inert gas (N₂/Ar) at low temperatures (−20°C) to prevent ring-opening. Stability tests under varying pH (1–13) and temperature (25–80°C) can quantify degradation kinetics .
Advanced Research Questions
Q. How does this compound perform in catalytic asymmetric synthesis?
- Methodology : The borate-mediated hydroacylation reaction achieves high stereoselectivity (97% ee), making it valuable for chiral building blocks. Compare enantioselectivity with alternative catalysts (e.g., chiral phosphines) to optimize reaction pathways .
- Data Contradiction : Nitrogen/sulfur heterocyclic analogues fail under similar conditions, suggesting substrate-specific reactivity .
Q. What strategies resolve discrepancies in reported bioactivity data for dihydropyran derivatives?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Meta-analysis of structure-activity relationships (SAR) can identify substituents (e.g., hydroxyl vs. ether groups) that modulate biological activity .
Q. Can computational methods predict the regioselectivity of this compound in ring-opening reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
